N-(2-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide
Description
N-(2-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide is a benzamide derivative featuring a pyrrolidine ring substituted with a 1,2,4-oxadiazole moiety. The compound’s structure combines a benzamide group linked via a carbonyl-ethyl chain to a pyrrolidine-oxadiazole system. The 1,2,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capacity, which may enhance target engagement .
Properties
IUPAC Name |
N-[2-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c20-13(8-16-15(21)11-4-2-1-3-5-11)19-7-6-12(9-19)14-17-10-22-18-14/h1-5,10,12H,6-9H2,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEQAOPVOBVGNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)CNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide typically involves multiple steps, starting with the formation of the pyrrolidinyl ring, followed by the introduction of the oxadiazolyl group, and finally the attachment of the benzamide moiety. Common synthetic routes include cyclization reactions, nucleophilic substitution, and condensation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Addition: Addition reactions may involve the use of organometallic reagents such as Grignard reagents.
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as a tool for studying biological processes and pathways. Its interactions with various biomolecules can provide insights into cellular mechanisms.
Medicine: The compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, antibacterial, or anticancer agent. Its ability to modulate biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism by which N-(2-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The oxadiazolyl group and the benzamide moiety can bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural Features and Functional Group Variations
The compound’s structural analogs differ in core rings, substituents, and functional groups, leading to varied biological and physicochemical properties. Below is a comparative analysis:
Key Observations :
- Pyrrolidine vs. Azetidinone: The azetidinone derivatives (β-lactams) in exhibit potent antimicrobial activity due to their β-lactam ring, which disrupts bacterial cell wall synthesis . In contrast, the pyrrolidine-oxadiazole core may target enzymes or receptors, leveraging oxadiazole’s hydrogen-bonding capacity .
- Thioether vs. The oxadiazole-pyrrolidine compound lacks a thioether but may offer greater metabolic stability.
- Trifluoromethyl and Aromatic Systems : PF-04136309’s trifluoromethyl and pyridinyl-pyrimidinyl groups enhance lipophilicity and receptor binding, making it a potent CCR2 antagonist . The absence of these groups in the target compound suggests differing pharmacological targets.
Physicochemical and Pharmacokinetic Properties
- Solubility : The trifluoromethyl group in PF-04136309 improves lipophilicity but may reduce aqueous solubility, whereas the oxadiazole-pyrrolidine compound’s polar groups (amide, oxadiazole) could enhance solubility .
- Synthetic Accessibility : N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide’s N,O-bidentate group facilitates metal-catalyzed synthesis , whereas the oxadiazole-pyrrolidine compound’s synthesis likely requires multi-step heterocycle formation.
Biological Activity
N-(2-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Synthesis
The compound features a 1,2,4-oxadiazole ring fused with a pyrrolidine ring and an amide functional group , which contributes to its biological properties. The synthesis typically involves several steps:
- Formation of the 1,2,4-Oxadiazole Ring : Achieved through cyclization reactions involving hydrazides and carboxylic acids.
- Introduction of the Pyrrolidine Ring : Accomplished via nucleophilic substitution reactions.
- Formation of the Benzamide Moiety : Involves condensation reactions with appropriate aldehydes or ketones under basic conditions.
Antimicrobial Properties
Research has indicated that compounds containing the 1,2,4-oxadiazole moiety exhibit substantial antimicrobial activity. A study demonstrated that derivatives of benzamides with oxadiazole structures showed effective inhibition against various bacterial strains. For instance, a series of novel benzamides were tested for their antibacterial efficacy, revealing minimum inhibitory concentrations (MICs) that suggest potential as therapeutic agents against resistant strains .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 10f | 14.44 | High |
| 10g | 20.00 | Moderate |
Anticancer Activity
The compound has also shown promising results in anticancer studies. In vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MV4;11 (acute myeloid leukemia). The mechanism appears to involve apoptosis induction and cell cycle arrest .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Receptor Interaction : The oxadiazole moiety is believed to facilitate binding to various receptors implicated in cellular signaling pathways.
Case Studies
- Anticancer Efficacy : In a recent study involving xenograft models, the administration of this compound resulted in significant tumor reduction compared to controls, highlighting its potential as a novel anticancer agent .
- Antimicrobial Testing : Another study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria using the broth microdilution method. Results indicated that it could serve as a lead compound for developing new antibiotics .
Toxicity and Safety Profile
Preliminary toxicity assessments using zebrafish embryos indicated that the compound exhibits low toxicity at therapeutic doses. This safety profile is crucial for further development into clinical applications .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the 1,2,4-oxadiazole-pyrrolidine core in this compound?
- Methodological Answer : The oxadiazole ring can be synthesized via cyclization of amidoxime precursors with carboxylic acid derivatives under dehydrating conditions. For the pyrrolidine-oxadiazole linkage, coupling reactions using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) are common. Solvents such as DMSO or DMF at 20–60°C for 12–24 hours are typical . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended.
Q. How should researchers validate the structural integrity of this compound after synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Confirm proton environments (e.g., pyrrolidine CH₂ groups at δ 2.5–3.5 ppm, oxadiazole protons at δ 8.0–9.0 ppm).
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z calculated for C₁₈H₁₉N₃O₃: 325.1426).
- X-ray crystallography : Resolve ambiguities in stereochemistry (if crystalline derivatives are obtainable) .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound against specific targets?
- Methodological Answer :
Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases or GPCRs from the PDB).
Analyze binding affinity (ΔG values) and key interactions (hydrogen bonds with oxadiazole N/O atoms, hydrophobic contacts with the benzamide group).
Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements). Adjust force field parameters in software like Schrödinger Suite to account for the oxadiazole’s electron-deficient nature .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature).
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity.
- Structural analogs : Compare activity of derivatives (e.g., replacing benzamide with naphthamide) to isolate pharmacophore contributions .
Q. What strategies optimize solubility and bioavailability without altering core pharmacophores?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated pyrrolidine nitrogen).
- Co-crystallization : Use co-formers like 2-aminobenzothiazole to enhance aqueous solubility via supramolecular interactions.
- LogP adjustment : Replace hydrophobic substituents (e.g., methyl groups) with polar moieties (e.g., hydroxyl) while retaining oxadiazole integrity .
Experimental Design & Data Analysis
Q. How should researchers design SAR studies for this compound?
- Methodological Answer :
- Scaffold diversification : Synthesize analogs with variations in:
- Oxadiazole position : 1,2,4- vs. 1,3,4-oxadiazole isomers.
- Pyrrolidine substitution : Methyl vs. phenyl groups at the 3-position.
- Data analysis : Use multivariate regression to correlate structural features (e.g., Hammett σ values for substituents) with activity .
Q. What analytical techniques resolve batch-to-batch variability in synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
